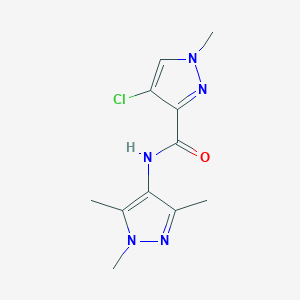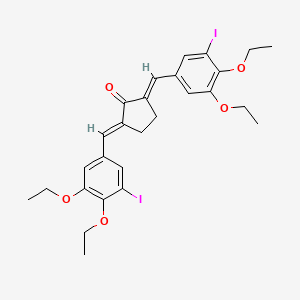![molecular formula C15H22F3N3O B10898642 N-(2-methylcyclohexyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10898642.png)
N-(2-methylcyclohexyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-METHYLCYCLOHEXYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE is a synthetic organic compound that belongs to the class of amides. It features a complex structure with a cyclohexyl group, a pyrazole ring, and a trifluoromethyl group, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-METHYLCYCLOHEXYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.
Introduction of the trifluoromethyl group: This can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment of the cyclohexyl group: This step might involve the use of cyclohexyl halides or cyclohexyl Grignard reagents.
Formation of the amide bond: The final step involves coupling the intermediate with a suitable amine under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-METHYLCYCLOHEXYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N1-(2-METHYLCYCLOHEXYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance its binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
N~1~-(2-METHYLCYCLOHEXYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE: can be compared with other amides featuring similar structural motifs, such as:
Uniqueness
The presence of both the trifluoromethyl group and the cyclohexyl group in N1-(2-METHYLCYCLOHEXYL)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE might confer unique properties, such as enhanced lipophilicity, metabolic stability, and specific binding interactions, distinguishing it from similar compounds.
Properties
Molecular Formula |
C15H22F3N3O |
|---|---|
Molecular Weight |
317.35 g/mol |
IUPAC Name |
N-(2-methylcyclohexyl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanamide |
InChI |
InChI=1S/C15H22F3N3O/c1-9-6-4-5-7-12(9)19-14(22)11(3)21-10(2)8-13(20-21)15(16,17)18/h8-9,11-12H,4-7H2,1-3H3,(H,19,22) |
InChI Key |
YWWOLPZOUCIVNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC(=O)C(C)N2C(=CC(=N2)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(difluoromethyl)-4-{[(E)-{4-methoxy-3-[(3-nitrophenoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10898565.png)
![(2E)-3-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10898595.png)
![2-Ethyl-1-[4-(2-ethylbutanoyl)piperazino]-1-butanone](/img/structure/B10898597.png)
![(5E)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B10898602.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10898610.png)
![Ethyl 2-hydroxy-4-[(3-nitrophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B10898612.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide](/img/structure/B10898620.png)
![5,7-diphenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10898621.png)
![7-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10898622.png)
![3-(5-{(E)-[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B10898632.png)

![N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B10898640.png)
